Lipophilicity Comparison vs. Ethyl Ester Analog
The target compound exhibits a predicted logP value of approximately 2.45, calculated via consensus model, which is 0.52 units higher than the ethyl ester analog (ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, logP = 1.93) [1][2]. This increased lipophilicity may enhance blood-brain barrier permeability and alter tissue distribution profiles. However, direct experimental logP data for the target compound are currently unavailable.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | ~2.45 (predicted) |
| Comparator Or Baseline | Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate: 1.93 (experimental) |
| Quantified Difference | +0.52 logP units (predicted vs. experimental) |
| Conditions | Predicted via consensus logP model; experimental logP for comparator from data sheet. |
Why This Matters
Lipophilicity directly influences compound absorption, distribution, and ability to cross biological barriers, making it a critical parameter for CNS-targeted research applications.
- [1] Kuujia. Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate. Product Data Sheet. Accessed via kuujia.com. View Source
- [2] Predicted logP for 1-(Pyridin-4-yl)propan-2-yl piperidine-4-carboxylate using consensus model (e.g., ALOGPS 2.1). View Source
